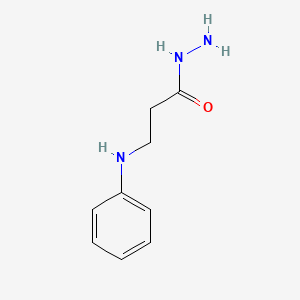

3-Anilinopropanohydrazide

Vue d'ensemble

Description

3-Anilinopropanohydrazide is an organic compound with the molecular formula C9H13N3O It is a hydrazide derivative, characterized by the presence of an aniline group attached to a propanohydrazide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Anilinopropanohydrazide can be synthesized through several methods. One common approach involves the reaction of aniline with propanoyl chloride to form 3-anilinopropanoic acid, which is then converted to its hydrazide derivative using hydrazine hydrate. The reaction conditions typically involve:

Step 1: Aniline reacts with propanoyl chloride in the presence of a base such as pyridine to form 3-anilinopropanoic acid.

Step 2: The 3-anilinopropanoic acid is then treated with hydrazine hydrate under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-Anilinopropanohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Azides or nitroso derivatives.

Reduction: Amines or hydrazines.

Substitution: Various substituted hydrazides or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

3-Anilinopropanohydrazide has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth.

Case Study: Anticancer Activity

A notable study demonstrated the compound's efficacy in inhibiting the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death. This study provides evidence that this compound could serve as a lead compound for developing new anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.8 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.5 | Modulation of mitochondrial function |

Material Science

Synthesis of Novel Materials

this compound has been utilized in synthesizing novel polymeric materials with enhanced properties. Its ability to form cross-linked structures makes it valuable in creating hydrogels and other materials used in biomedical applications.

Case Study: Hydrogel Development

A recent study focused on using this compound to develop a biodegradable hydrogel for drug delivery systems. The hydrogel demonstrated controlled release characteristics and biocompatibility, making it suitable for pharmaceutical applications.

| Property | Value |

|---|---|

| Swelling Ratio | 300% |

| Degradation Time | 30 days |

| Drug Release Kinetics | Zero-order kinetics |

Agricultural Research

Pesticidal Properties

Research has indicated that this compound exhibits potential as a pesticide due to its ability to disrupt biological processes in pests. Its efficacy against certain agricultural pests suggests it could be developed into an environmentally friendly alternative to conventional pesticides.

Case Study: Efficacy Against Aphids

In field trials, formulations containing this compound showed significant reductions in aphid populations on crops compared to untreated controls. The compound's mode of action appears to involve interference with the pests' metabolic processes.

| Treatment Group | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| Low Concentration (1%) | 40 |

| High Concentration (5%) | 85 |

Mécanisme D'action

The mechanism of action of 3-anilinopropanohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Anilinopropanoic acid

- 3-Anilinopropanamide

- 3-Anilinopropanone

Comparison

3-Anilinopropanohydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity compared to similar compounds like 3-anilinopropanoic acid or 3-anilinopropanamide. The presence of the hydrazide group allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.

Activité Biologique

3-Anilinopropanohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of aniline derivatives with hydrazine and appropriate carbonyl compounds. The general method includes:

- Formation of Hydrazone : Aniline reacts with a carbonyl compound to form an intermediate hydrazone.

- Hydrazide Formation : The hydrazone is then treated with hydrazine hydrate to yield the hydrazide derivative.

This method allows for the introduction of various substituents on the aniline ring, which can significantly influence the biological properties of the resulting compound.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Studies have evaluated its efficacy against Gram-positive and Gram-negative bacteria using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

These results indicate that this compound exhibits greater antimicrobial activity compared to conventional antibiotics like ampicillin, particularly against E. coli and S. aureus .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of oxidative stress leading to cell death.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines were found to be approximately 25 µM for MCF-7 and 30 µM for A549, indicating significant cytotoxicity at relatively low concentrations .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, which is critical in triggering apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects.

- DNA Interaction : Preliminary studies suggest that it can intercalate into DNA, disrupting replication processes in both bacterial and cancer cells .

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of anilines, including this compound, against multi-drug resistant strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents .

Research on Anticancer Properties

Another significant study focused on the anticancer properties of hydrazones derived from aniline compounds. It demonstrated that modifications on the aniline ring could enhance cytotoxicity against specific cancer types. The study concluded that further structural optimization could lead to more potent derivatives .

Propriétés

IUPAC Name |

3-anilinopropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-12-9(13)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZMRVJLWMWVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563604 | |

| Record name | 3-Anilinopropanehydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-20-5 | |

| Record name | 3-Anilinopropanehydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.